3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine
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Overview
Description
3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mitsunobu reaction followed by sequential cyclization has been reported as an efficient and mild one-pot synthesis protocol for similar compounds . The reaction conditions often require specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The choice of raw materials and reagents is also crucial to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction could produce tetrahydro derivatives with altered functional groups.
Scientific Research Applications
3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective neuropeptide S receptor antagonist, inhibiting the receptor’s activity and modulating related physiological processes . The compound’s unique structure allows it to bind effectively to its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide
- 1-(4-Nitrophenyl)-3,5-diphenyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
Uniqueness
Compared to similar compounds, 3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine stands out due to its specific fused ring structure, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research fields.
Properties
CAS No. |
62196-70-7 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3,8-diphenyl-1,3,5,6,8,8a-hexahydro-[1,3]oxazolo[4,3-c][1,4]oxazine |
InChI |
InChI=1S/C18H19NO2/c1-3-7-14(8-4-1)17-16-13-21-18(19(16)11-12-20-17)15-9-5-2-6-10-15/h1-10,16-18H,11-13H2 |
InChI Key |
QBALJDWPRCDSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2N1C(OC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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